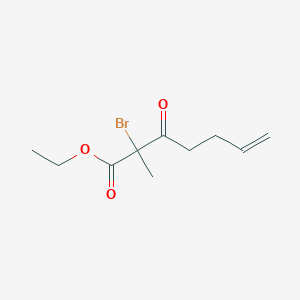
6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester is a chemical compound with the molecular formula C10H15BrO3. It is characterized by the presence of a heptenoic acid backbone with a bromine atom, a methyl group, and an oxo group attached to the second carbon, and an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester typically involves the esterification of 6-heptenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The bromination and introduction of the oxo group can be achieved through a series of reactions involving bromine and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and oxo group play a crucial role in its reactivity and binding affinity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-bromo-2-methyl-, ethyl ester: Similar structure with a shorter carbon chain.
Heptanoic acid, 3-bromo-2-oxo-, ethyl ester: Similar structure with different positioning of the bromine and oxo groups.
Uniqueness
6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester is unique due to its specific combination of functional groups and the presence of a double bond in the heptenoic acid backbone
Properties
CAS No. |
921226-71-3 |
|---|---|
Molecular Formula |
C10H15BrO3 |
Molecular Weight |
263.13 g/mol |
IUPAC Name |
ethyl 2-bromo-2-methyl-3-oxohept-6-enoate |
InChI |
InChI=1S/C10H15BrO3/c1-4-6-7-8(12)10(3,11)9(13)14-5-2/h4H,1,5-7H2,2-3H3 |
InChI Key |
KZMPAKWKNQZWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)CCC=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


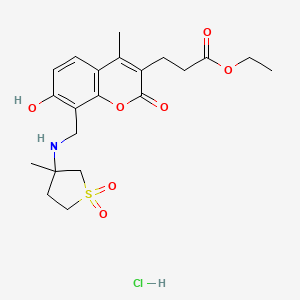
![Tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12628633.png)
![2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one](/img/structure/B12628646.png)
![4,7-dioxo-2-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12628657.png)
![[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12628673.png)
![N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B12628677.png)
![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one](/img/structure/B12628679.png)
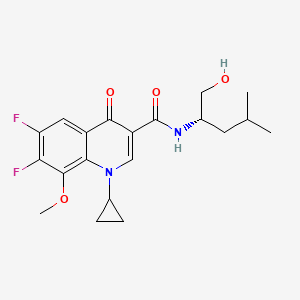
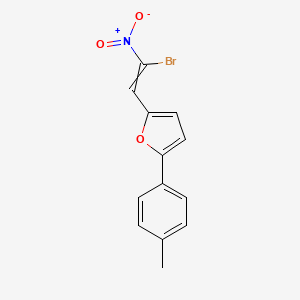
![1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12628693.png)

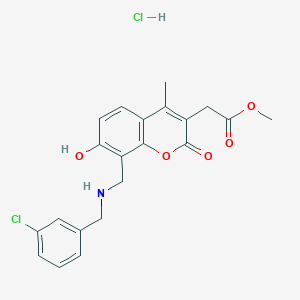

![3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one](/img/structure/B12628709.png)
